molecular formula C22H19BrN4O3 B2373758 (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-02-2

(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2373758
CAS No.: 946296-02-2
M. Wt: 467.323
InChI Key: XYMDYRQPJWDFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic molecule featuring both oxazole and triazole rings. These rings are substituted with aromatic groups:

  • Oxazole moiety: A 5-methyl group and an o-tolyl (2-methylphenyl) substituent.
  • Triazole moiety: A 4-bromophenyl group and a methyl ester.

This structural architecture is characteristic of compounds investigated for biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDYRQPJWDFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-2-(o-tolyl)oxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines oxazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that compounds containing triazole and oxazole rings exhibit significant anticancer properties. The synthesis and evaluation of similar derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies on related triazole derivatives demonstrated their ability to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to cytotoxic effects on cancer cells .
  • Case Studies :
    • A study on triazole derivatives revealed that certain compounds exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
    • Another investigation highlighted that similar compounds showed significant inhibition against various cancer types, including lung and colon cancers .

Antimicrobial Activity

The antimicrobial potential of the compound is also noteworthy. Compounds with oxazole and triazole functionalities have been reported to display antibacterial activity against various pathogens.

  • In Vitro Studies :
    • Research has shown that derivatives with similar structures effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL .
    • A comparative study indicated that specific modifications in the molecular structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 10HCT-1162.6Thymidylate synthase inhibition
Compound 11HepG21.4Thymidylate synthase inhibition

Table 2: Antimicrobial Activity of Related Compounds

Compound IDPathogenMIC (µg/mL)
Compound AEscherichia coli25
Compound BStaphylococcus aureus30
Compound CEnterococcus faecalis15

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structural Features

The target compound shares a common scaffold with other triazole-oxazole hybrids. Key variations arise from substituents on the aromatic rings, which influence physicochemical properties and bioactivity.

Table 1: Molecular Characteristics of Comparable Compounds
Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound* C₂₄H₂₁BrN₄O₄ ~514.36 o-Tolyl (oxazole), 4-bromophenyl (triazole)
[2-(5-Bromo-2-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl triazole derivative C₂₄H₂₃BrN₄O₄ 511.38 5-Bromo-2-methoxyphenyl (oxazole), 3,4-dimethylphenyl (triazole)
[2-(4-Methoxyphenyl)-5-methyl-oxazol-4-yl]methyl triazole derivative C₂₃H₂₁BrN₄O₄ 497.30 4-Methoxyphenyl (oxazole), 4-bromo-3-methylphenyl (triazole)
[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl triazole derivative C₂₆H₂₆BrN₄O₅ 563.40 4-Ethoxy-3-methoxyphenyl (oxazole), 4-bromo-3-methylphenyl (triazole)

*Hypothetical data inferred from structural analogs.

Substituent Effects

  • Methoxy/Ethoxy Groups : Improve solubility and binding affinity to hydrophobic enzyme pockets (e.g., ).

Physical Properties

  • Stability : Bromine and aromatic rings contribute to stability under physiological conditions.

Antimicrobial and Antifungal Activity

  • and highlight that triazole-oxazole hybrids with halogenated aryl groups show potent activity against Staphylococcus aureus and Candida albicans .
  • The target compound’s 4-bromophenyl group may enhance membrane disruption in pathogens.

Anticancer Potential

  • Brominated derivatives (e.g., ) inhibit tubulin polymerization, a mechanism shared with taxanes.
  • Methyl and methoxy substituents ( ) improve bioavailability and tumor penetration.
Table 2: Reported Bioactivities of Analogues
Compound (Source) IC₅₀ (Cancer Cell Lines) Key Mechanisms
12 µM (MCF-7) Tubulin inhibition, ROS generation
8 µM (HeLa) Apoptosis induction via caspase-3 activation
15 µM (A549) Angiogenesis suppression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.